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Compound of Interest

Compound Name: Repaglinide

Cat. No.: B1680517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core preclinical pharmacology of

Repaglinide, a fast-acting insulin secretagogue of the meglitinide class. The information

presented herein is intended to support research and development efforts by summarizing key

quantitative data, detailing experimental methodologies, and visualizing critical pathways.

Mechanism of Action
Repaglinide effectively lowers blood glucose levels by stimulating insulin secretion from

pancreatic β-cells.[1][2][3][4][5] This action is contingent upon the presence of functional β-

cells.[1][5] The molecular mechanism involves the binding of Repaglinide to the sulfonylurea

receptor 1 (SUR1), a regulatory subunit of the ATP-dependent potassium (KATP) channel in

the β-cell membrane.[3][6][7] This binding is distinct from that of sulfonylureas.[8]

The binding of Repaglinide to SUR1 inhibits the channel's activity, leading to membrane

depolarization.[1][4][5][7] This change in membrane potential results in the opening of voltage-

dependent calcium channels, causing an influx of extracellular calcium.[1][5][7] The subsequent

increase in intracellular calcium concentration triggers the exocytosis of insulin-containing

granules, thereby increasing insulin release into the bloodstream.[1][5][7] Notably, the

insulinotropic effect of Repaglinide is glucose-dependent, diminishing at low glucose

concentrations.[1][5][7]
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Recent studies have also suggested that the pericentrin (PCNT)-F-actin pathway may play a

role in how Repaglinide regulates on-demand insulin secretion.[9]

Quantitative Preclinical Data
The following tables summarize key quantitative data from early preclinical studies of

Repaglinide.

Table 1: In Vitro Binding Affinity and Potency
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Parameter Value
Species/Syste
m

Notes Reference(s)

Binding Affinity

(KD)

SUR1 alone 59 ± 16 nM Recombinant Low affinity [6][10]

SUR1 + Kir6.2 0.42 ± 0.03 nM Recombinant

High affinity

(approx. 150-fold

increase)

[6]

SUR1 +

Kir6.2ΔN14
51 ± 23 nM Recombinant

Low affinity,

highlighting the

importance of the

Kir6.2 N-

terminus

[6][10]

Insulin Secretion

(EC50)

Repaglinide 29 nM
Perifused mouse

islets

More potent than

glibenclamide
[11]

Glibenclamide 80 nM
Perifused mouse

islets
For comparison [11]

Other In Vitro

Activities (IC50)

Rhodopsin

Kinase Assay

(antagonism of

recoverin)

400 µM
Biochemical

Assay
[10]

CCaMK

(antagonism of

regulatory

domain)

55 µM
Biochemical

Assay

Ca2+-dependent

binding to NCS

proteins

[10]

PpCaMK

(antagonism of

4 µM Biochemical

Assay

Ca2+-dependent

binding to NCS

[10]
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regulatory

domain)

proteins

Table 2: In Vivo Efficacy in Animal Models

Parameter Value Species
Route of
Administrat
ion

Notes
Reference(s
)

Hypoglycemi

c Action

(ED50)

Repaglinide 10.4 µg/kg Rat Intravenous

More potent

than

glibenclamide

[11]

15.6 µg/kg Rat Oral [11]

Glibenclamid

e
70.3 µg/kg Rat Intravenous

For

comparison
[11]

203.2 µg/kg Rat Oral
For

comparison
[11]

Table 3: Pharmacokinetic Parameters in Animals
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Parameter Value Species Notes Reference(s)

Half-life (t1/2) ~1 hour Rat Rapid elimination [12]

Peak Plasma

Concentration

(Tmax)

< 1 hour
Healthy

subjects/patients
Rapid absorption [1]

Bioavailability

(Absolute)
56% Healthy subjects [1]

Protein Binding >98%
Human serum

albumin
[1][4]

Metabolism

Hepatic

(CYP2C8 and

CYP3A4)

In vitro data
Metabolites are

inactive
[1][2][4]

Excretion
~90% in feces,

~8% in urine
Human

Primarily via

biliary excretion
[4][8]

Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.

In Vitro Insulin Release from Perifused Mouse Islets
Objective: To determine the potency and dynamics of Repaglinide-stimulated insulin secretion.

Protocol:

Islet Isolation: Pancreatic islets are isolated from mice (e.g., NMRI mice) by collagenase

digestion followed by purification on a Ficoll gradient.

Perifusion Setup: Isolated islets are placed in a perifusion chamber and maintained at 37°C.

The chamber is perifused with a Krebs-Ringer bicarbonate buffer containing glucose at a

specific concentration (e.g., 5 or 10 mmol/l).

Stimulation: After a stabilization period, the perifusion medium is switched to one containing

varying concentrations of Repaglinide or a comparator compound (e.g., glibenclamide).
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Sample Collection: Fractions of the perifusate are collected at regular intervals (e.g., every 1-

2 minutes).

Insulin Measurement: The insulin concentration in each collected fraction is determined

using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Data Analysis: The insulin secretion rate is calculated for each time point. Concentration-

response curves are generated to determine the EC50 value, which is the concentration of

the compound that produces 50% of the maximal stimulatory effect.[11]

In Vivo Hypoglycemic Action in Rats
Objective: To assess the in vivo potency of Repaglinide in lowering blood glucose levels.

Protocol:

Animal Model: Normal, healthy rats (e.g., Sprague-Dawley or Wistar) are used. For studies

in diabetic models, diabetes can be induced with streptozotocin (STZ).[13] Animals are

fasted overnight before the experiment.

Drug Administration: Repaglinide is administered either intravenously (i.v.) via a tail vein or

orally (p.o.) by gavage at various doses. A vehicle control group receives the formulation

excipient alone.

Blood Sampling: Blood samples are collected from the tail vein at multiple time points before

and after drug administration (e.g., 0, 30, 60, 120, 180, and 240 minutes).

Glucose Measurement: Blood glucose concentrations are measured immediately using a

calibrated glucometer.

Data Analysis: The percentage reduction in blood glucose from baseline is calculated for

each dose and time point. The data are used to determine the ED50, the dose that produces

50% of the maximal hypoglycemic effect.[11] Plasma insulin levels can also be measured

from collected samples to correlate with the glucose-lowering effect.[11]

Radioligand Binding Assays for KATP Channels
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Objective: To determine the binding affinity of Repaglinide for the SUR1 subunit of the KATP

channel.

Protocol:

Membrane Preparation: Membranes are prepared from cells (e.g., COS-7 cells) transiently

transfected to express the desired KATP channel subunits (e.g., SUR1 alone or SUR1 co-

expressed with Kir6.2).

Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g.,

[3H]glibenclamide) and varying concentrations of unlabeled Repaglinide in an ATP-free

buffer at 37°C.

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate

bound from free radioligand. The filters are then washed with ice-cold buffer.

Quantification: The amount of radioactivity trapped on the filters is measured by liquid

scintillation counting.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total

binding. The data are analyzed using non-linear regression to determine the inhibition

constant (Ki) or the dissociation constant (KD) for Repaglinide.[6]

Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the

preclinical evaluation of Repaglinide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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